molecular formula C10H12O3 B1671685 Ethyl mandelate CAS No. 774-40-3

Ethyl mandelate

Cat. No.: B1671685
CAS No.: 774-40-3
M. Wt: 180.2 g/mol
InChI Key: SAXHIDRUJXPDOD-UHFFFAOYSA-N
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Description

Ethyl mandelate is an organic compound with the molecular formula C10H12O3. It is an ester derived from mandelic acid and ethanol. This compound is known for its pleasant aroma and is used in various chemical and industrial applications. This compound is also referred to as ethyl α-hydroxyphenylacetate or mandelic acid ethyl ester .

Biochemical Analysis

Biochemical Properties

Ethyl mandelate interacts with various biomolecules in biochemical reactions. It acts as a substrate for the short-chain dehydrogenase/reductase (SDR) enzyme . This enzyme requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H) for its function .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. It is known that the enzymes it interacts with, such as SDR, play crucial roles in cellular processes. For instance, SDRs are involved in both primary and secondary metabolism, affecting various cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the SDR enzyme. SDRs are biocatalysts that can potentially be applied to the synthesis of this compound . This enzyme requires the reduced form of the cofactor NAD(P)H, which is expensive .

Temporal Effects in Laboratory Settings

It is known that the compound has a molecular weight of 180.2005 , and its physical properties such as refractive index and density have been reported .

Dosage Effects in Animal Models

It is known that the compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its dosage effects would be dependent on the specific drug and animal model used.

Metabolic Pathways

This compound is involved in the mandelate pathway . Mandelate racemase interconverts the two enantiomers of mandelic acid via a pathway that involves cleavage of the alpha-CH bond . Mandelate dehydrogenase is another enzyme on this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl mandelate can be synthesized through the esterification of mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing mandelic acid with ethanol and the acid catalyst, followed by purification through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance efficiency and reduce costs. One such method employs the co-immobilization of short-chain dehydrogenase/reductase and glucose dehydrogenase on silica gel. This dual-enzyme system catalyzes the conversion of ethyl benzoylformate to this compound with high enantiomeric excess and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl mandelate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mandelic acid or benzoylformic acid.

    Reduction: Reduction of this compound can yield this compound alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Ethyl mandelate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Methyl mandelate
  • Propyl mandelate
  • Mandelic acid
  • Benzoylformic acid
  • Phenylglycolic acid

This compound stands out due to its balanced properties, making it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

ethyl 2-hydroxy-2-phenylacetate
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InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SAXHIDRUJXPDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O3
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DSSTOX Substance ID

DTXSID6057829
Record name Ethyl mandelate
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Molecular Weight

180.20 g/mol
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl mandelate
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Vapor Pressure

0.00026 [mmHg]
Record name Ethyl mandelate
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CAS No.

774-40-3, 4358-88-7, 10606-72-1
Record name (±)-Ethyl mandelate
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Record name Ethyl mandelate
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Record name Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)-
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Record name ETHYL MANDELATE
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethyl mandelate has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol. []

A: Yes, research has explored the infrared absorption of this compound in the solid state, particularly in the 3μ region, which covers the OH and CH fundamentals. This data provides insights into the association behavior of the molecule in the condensed state. []

A: this compound serves as a versatile building block in organic synthesis. It acts as a benzoyl anion equivalent, enabling the formation of alkyl aryl ketones through deprotonation-alkylation followed by flash vacuum pyrolysis. [] Additionally, it can be used as a starting material in the synthesis of pemoline-d5, a metabolic probe used in hyperactivity research. []

A: this compound plays a crucial role in developing chiral 5-deazaflavin derivatives used for asymmetric reduction reactions. For instance, it's a key component in synthesizing optically active furanoids with cytosine-, adenine-, and nicotinamide-like moieties. These derivatives are capable of transforming ethyl phenylglyoxylate into optically active this compound. [, ]

A: Yes, this compound is a valuable substrate for studying enzyme activity. Researchers have investigated the hydrolysis of this compound by Candida cylindracea lipase (CCL) in microemulsions. This research explores the enzyme's catalytic activity and enantioselectivity in non-conventional reaction media. []

A: this compound is frequently used as a model substrate to investigate enzyme kinetics. Studies have focused on the lipase-catalyzed transesterification of this compound in n-butanol, examining the impact of factors like water content, temperature, and substrate concentration on the reaction rate and enantioselectivity. []

A: Researchers have explored the enantioselective hydrolysis of this compound in ionic liquids using various enzymes. This research highlights the potential of ionic liquids as alternative solvents in biocatalytic reactions and investigates the impact of ionic liquid concentration on enzyme activity and enantioselectivity. []

A: Upon prolonged storage, this compound can form a crystalline molecular compound with mandelic acid in a 1:1 ratio. This phenomenon highlights the potential for intermolecular interactions and the need to consider storage conditions for long-term stability. []

A: Yes, computer simulations have been used to understand the stereospecific hydrolysis of this compound by the hyperthermophilic acylpeptide esterase APE 1547. These simulations provide insights into the molecular basis of enzyme-substrate interactions and the factors governing enantioselectivity. []

A: Studies have investigated the effect of modifying the ester group of mandelic acid, comparing this compound to other esters like methyl and butyl esters. These modifications impact properties such as reactivity, enantioselectivity in enzymatic reactions, and even biological activities like mosquito repellency. [, , ]

A: Research using (R,S)-2-chloromandelates as model substrates revealed that the leaving alcohol group significantly influences the enzymatic activity and enantioselectivity of SNSM-87 in biphasic media. This study provides valuable insights into the structure-enantioselectivity relationships of this enzyme. []

A: Gas chromatography, particularly with permethylated cyclodextrin chiral stationary phases, has proven effective for separating and analyzing the enantiomers of this compound and related compounds. This technique allows for the determination of enantiomeric purity and provides insights into the chiral recognition mechanisms involved. []

A: While this compound has proven valuable in diverse applications, researchers continue to explore alternatives and substitutes. For example, 1,3-dioxolan-4-ones, readily derived from α-hydroxy acids, have emerged as potential replacements for this compound as acyl anion equivalents. These compounds offer advantages like requiring less strong base and exhibiting better reactivity with certain electrophiles. []

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